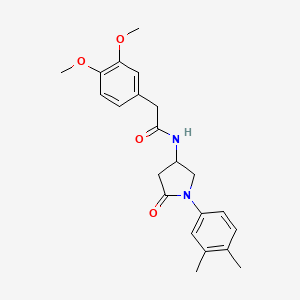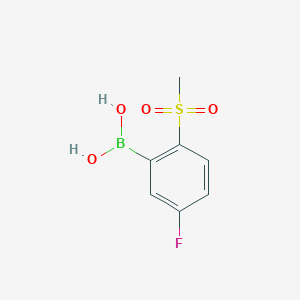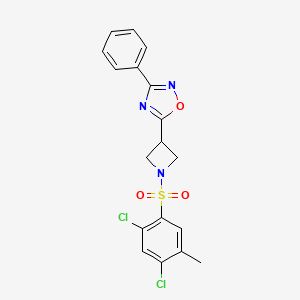
1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound used in scientific research. It exhibits intriguing properties that make it valuable for studying various processes. The compound is a derivative of isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from a piperidine ring with a carboxylic acid moiety . The chemical formula is C10H20ClNO2 and the molecular weight is 221.73 .作用機序
The mechanism of action of 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, particularly dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to increase the levels of dopamine and decrease the levels of glutamate in the brain.
実験室実験の利点と制限
One of the advantages of using 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride in lab experiments is its potential applications in pharmacology research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.
将来の方向性
There are several future directions for research on 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride. These include exploring its potential applications in the treatment of Parkinson's disease, studying its mechanism of action, and investigating its potential use as an analgesic and anti-inflammatory agent.
In conclusion, this compound is a chemical compound that has potential applications in the field of pharmacology. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully explore its potential applications and mechanism of action.
合成法
The synthesis of 1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride can be achieved using various methods. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 2-methylpropylamine in the presence of sodium hydroxide to form 1-(2-Methylpropyl)piperidine-4-carboxylic acid. The acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
科学的研究の応用
1-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride has been studied for its potential applications in the field of pharmacology. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease.
Safety and Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-11-5-3-9(4-6-11)10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYFNJRGHQCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one](/img/structure/B2793467.png)



![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2793472.png)
![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793473.png)

![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)



